molecular formula C29H25N3O2 B10906354 4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile

4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile

Cat. No.: B10906354
M. Wt: 447.5 g/mol
InChI Key: ZDMMAPDMIUEIRU-UHFFFAOYSA-N
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Description

4-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile is a complex organic compound featuring a dibenzo[b,e][1,4]diazepine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a benzoyl group, a nitrile group, and a dibenzo[b,e][1,4]diazepine moiety, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzene-1,2-diamine with a suitable diketone can form the dibenzo[b,e][1,4]diazepine core, which is then further functionalized with benzoyl and nitrile groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amine derivatives under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 4-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

    Dibenzo[b,e][1,4]diazepine Derivatives: Compounds with similar core structures but different substituents.

    Benzoyl-Substituted Compounds: Molecules featuring benzoyl groups attached to various cores.

    Nitrile-Containing Compounds: Compounds with nitrile groups that exhibit similar reactivity.

Uniqueness: The uniqueness of 4-(10-benzoyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile lies in its combination of functional groups and the dibenzo[b,e][1,4]diazepine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

4-(5-benzoyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzonitrile

InChI

InChI=1S/C29H25N3O2/c1-29(2)16-23-26(25(33)17-29)27(20-14-12-19(18-30)13-15-20)32(24-11-7-6-10-22(24)31-23)28(34)21-8-4-3-5-9-21/h3-15,27,31H,16-17H2,1-2H3

InChI Key

ZDMMAPDMIUEIRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)C#N)C(=O)C1)C

Origin of Product

United States

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